molecular formula C20H21N3O B11032610 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide

Cat. No.: B11032610
M. Wt: 319.4 g/mol
InChI Key: KRZIBZSUITXRKC-UHFFFAOYSA-N
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Description

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or TBHP (tert-butyl hydroperoxide) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. For example, it has been shown to interact with γ-aminobutyric acid receptors, similar to the way zolpidem works . The binding interactions often involve hydrogen bonding and steric interactions .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C20H21N3O/c24-20(16-11-5-2-6-12-16)22-19-18(15-9-3-1-4-10-15)21-17-13-7-8-14-23(17)19/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,24)

InChI Key

KRZIBZSUITXRKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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